molecular formula C13H13N3O B2964188 N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926250-14-8

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2964188
CAS No.: 926250-14-8
M. Wt: 227.267
InChI Key: ZDQKSHMCSXATDY-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a pyridine ring linked via a carboxamide group to a phenyl moiety substituted with an aminomethyl group (-CH2NH2). This structure combines aromatic and amine functionalities, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKSHMCSXATDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O
  • Molecular Weight : Approximately 218.25 g/mol
  • Functional Groups : Pyridine, carboxamide, and aminomethyl phenyl.

The presence of both the pyridine and phenyl groups enhances the compound's chemical reactivity, which is critical for its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds structurally related to N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide exhibit significant antiviral properties. For instance, N-phenylpyridine-3-carboxamide (NPP3C), a compound with a similar framework, was found to inhibit the replication of the dengue virus (DENV) effectively. In cell culture assays, NPP3C demonstrated an EC50 of 7.1 μM against DENV, showcasing its potential as a therapeutic agent against viral infections .

Table 1: Antiviral Activity of Related Compounds

CompoundTarget VirusEC50 (μM)CC50 (μM)Selectivity Index
NPP3CDENV7.1>150>21
6-Acetyl-1H-IndazoleDENV6.5>150>23

The selectivity index indicates a favorable safety profile for these compounds, as they effectively inhibit viral replication without significantly affecting cell viability .

Antiparasitic Activity

Further exploration into the biological activity of compounds related to this compound has revealed potential antiparasitic effects. A series of quinoline-4-carboxamides were identified as having moderate potency against Plasmodium falciparum, suggesting that similar structural motifs might confer activity against malaria parasites .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following points summarize key findings:

  • Pyridine Substitution : Modifications to the pyridine ring can significantly affect biological activity. For example, substituting different groups on the pyridine or phenyl rings alters binding affinity and potency.
  • Aminomethyl Group : The presence of the aminomethyl group is essential for maintaining activity; its removal or modification typically results in reduced efficacy.

Table 2: SAR Insights

ModificationEffect on Activity
Substituted PyridineVaries; specific groups enhance activity
Aminomethyl RemovalSignificant loss of activity

Research Findings and Case Studies

While specific studies directly focusing on this compound are scarce, related compounds have been extensively studied:

  • Dengue Virus Inhibition : Research demonstrated that both NPP3C and 6-acetyl-1H-indazole inhibited DENV replication by targeting RNA synthesis without affecting cell viability .
  • Antimalarial Screening : Quinoline derivatives showed promising results in inhibiting Plasmodium falciparum with low nanomolar potency, indicating that further exploration of carboxamide derivatives could yield effective antimalarial agents .

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Thiazolidinone Derivatives (5d, 5f): The addition of a thiazolidinone ring and electron-withdrawing groups (e.g., -Cl, -NO2) significantly enhances anti-inflammatory activity. This is attributed to improved interaction with cyclooxygenase (COX) enzymes or redox modulation .
  • Piperidine Replacement () : Replacing pyridine with piperidine alters the compound’s basicity and hydrogen-bonding capacity, which could shift target selectivity toward amine GPCRs or ion channels .
  • Substituent Effects on Solubility : Analogs with bulky groups (e.g., tert-butyl in ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Molecular Weight: Analogs range from 187.15 g/mol (N,N-bis(isopropyl)pyridine-4-carboxamide, ) to 233.32 g/mol (1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide, ). The target compound likely falls within this range, balancing bioavailability and target engagement.
  • Synthetic Accessibility : Derivatives like those in and are synthesized via microwave-assisted or sonication methods, improving yield and purity compared to traditional routes .

Pharmacological Potential vs. Limitations

  • Anti-inflammatory Agents : Compounds 5d and 5f () outperform standard drugs in preclinical models but may face metabolic instability due to the nitro group in 5f.
  • Antimicrobial Spiro Derivatives : While potent, their complex synthesis () could limit scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide?

  • Methodology :

  • Synthesis : Start with pyridine-4-carboxylic acid and 3-(aminomethyl)aniline. Use coupling reagents like EDCI/HOBt or DCC for amide bond formation. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture). Confirm purity (>98%) via HPLC with UV detection at 254 nm .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for carboxylic acid to amine), reaction temperature (60–80°C), and solvent polarity (DMF or DCM) .

Q. How can structural integrity and regiochemistry be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions (e.g., phenyl vs. pyridyl orientation) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aminomethyl (-CH2_2-NH2_2) and pyridine ring proton environments. Compare chemical shifts with computational predictions (DFT) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) and rule out side products .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Data Contradiction Analysis :

  • Assay Variability : Standardize enzyme inhibition assays (e.g., Factor Xa inhibition for anticoagulant studies) using positive controls (e.g., rivaroxaban) and replicate experiments across labs .
  • Metabolic Stability : Use hepatocyte incubation or microsomal assays to assess if metabolite interference (e.g., oxidation of the aminomethyl group) alters activity .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to cytotoxicity .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • In Silico Approaches :

  • ADMET Prediction : Use tools like SwissADME to predict logP (target <3 for oral bioavailability), solubility (≥50 µM), and CYP450 inhibition risks .
  • Docking Studies : Model interactions with Factor Xa (PDB: 2W26) to prioritize substituents enhancing binding affinity (e.g., trifluoromethyl groups) .
  • MD Simulations : Simulate stability in aqueous environments to refine solubility-enhancing modifications (e.g., PEGylation of the pyridine ring) .

Q. What are the dominant metabolic pathways, and how do they influence pharmacological efficacy?

  • Metabolic Profiling :

  • In Vitro Studies : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation at the phenyl ring) via LC-MS/MS .
  • Stable Isotope Tracing : Use 13C^{13}C-labeled compound to track metabolic intermediates in rodent plasma .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to assess bioactivation risks (e.g., quinone-imine formation) .

Cross-Disciplinary Considerations

Q. How does structural variation (e.g., trifluoromethyl vs. aminomethyl substituents) impact material science applications?

  • Material Characterization :

  • Thermal Stability : Perform TGA/DSC to compare decomposition temperatures of derivatives .
  • Surface Interactions : Use AFM or SEM to study self-assembly on metal surfaces (e.g., gold nanoparticles for sensor applications) .

Q. What patent landscapes exist for derivatives of this compound, and how do they inform novel applications?

  • IP Analysis :

  • Patent Mining : Search Espacenet for claims covering pesticidal (EPO patents) or anticoagulant uses (USPTO) to avoid infringement .
  • Structure-Activity Clustering : Group patented derivatives by substituent patterns (e.g., biphenyl vs. pyrimidine modifications) to identify unexplored regions .

Tables for Key Data

Property Value/Method Reference
LogP 2.8 (Predicted via SwissADME)
CYP3A4 Inhibition IC50_{50}: 12 µM (HLM assay)
Factor Xa Inhibition Ki_i: 0.8 nM (Fluorogenic assay)
Aqueous Solubility 28 µM (pH 7.4, shake-flask method)

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